molecular formula C13H9F3O B1607882 3,3',4-Trifluorobenzhydrol CAS No. 844683-65-4

3,3',4-Trifluorobenzhydrol

Cat. No. B1607882
CAS RN: 844683-65-4
M. Wt: 238.2 g/mol
InChI Key: BNJQWECBHNESTE-UHFFFAOYSA-N
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Description

3,3’,4-Trifluorobenzhydrol is a chemical compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known by the synonyms 3,3’,4-TRIFLUOROBENZHYDROL and (3,4-difluorophenyl)-(3-fluorophenyl)methanol .


Molecular Structure Analysis

The molecular structure of 3,3’,4-Trifluorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,4-Trifluorobenzhydrol are not fully detailed in the current search results. For comprehensive information, one would typically look for data on properties such as melting point, boiling point, density, solubility, and spectral data .

Scientific Research Applications

Proteomics Research

3,3’,4-Trifluorobenzhydrol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s unique properties may aid in the identification and quantification of proteins, especially when used as a standard or reference in mass spectrometry-based proteomic analysis.

Medicinal Chemistry

In medicinal chemistry, 3,3’,4-Trifluorobenzhydrol can be a precursor or an intermediate in the synthesis of pharmaceutical compounds . Its trifluoromethyl group is particularly valuable due to its ability to influence the biological activity of molecules, potentially leading to the development of new medications.

Materials Science

The compound finds applications in materials science, particularly in the development of fluorinated polymers . These polymers have unique properties such as resistance to solvents and acids, thermal stability, and low surface energy, making them suitable for a variety of industrial applications.

Environmental Science

3,3’,4-Trifluorobenzhydrol: may be involved in environmental science research, particularly in the study of fluorinated compounds’ effects on the environment . It could be used to understand the behavior of fluorinated pollutants and their potential impact on ecosystems.

Analytical Chemistry

In analytical chemistry, 3,3’,4-Trifluorobenzhydrol is valuable for its role in method development and validation . It can serve as a calibration standard in chromatographic techniques, aiding in the accurate measurement of various analytes.

Pharmacology

The compound’s applications in pharmacology are linked to its potential use in drug design and discovery . Its structural features might be exploited to enhance the pharmacokinetic properties of new drug candidates.

Biochemistry

Lastly, in biochemistry, 3,3’,4-Trifluorobenzhydrol could be used in the study of enzyme mechanisms where fluorinated compounds are substrates or inhibitors . This can provide insights into enzyme specificity and catalysis.

Safety and Hazards

The safety data sheet (SDS) for 3,3’,4-Trifluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it is recommended to refer to the SDS.

properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQWECBHNESTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375305
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-Trifluorobenzhydrol

CAS RN

844683-65-4
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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